butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a butyl ester at position 3, a methyl group at position 2, and a 2-nitrophenyl group at position 4 (Figure 1). Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.36 g/mol and a melting point range of 210–220°C . This compound is synthesized via cyclization reactions using 1,3-cyclohexanedione and nitrophenyl-substituted anilines, followed by esterification .
Properties
IUPAC Name |
butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-4-12-28-21(25)18-13(2)22-15-9-7-11-17(24)20(15)19(18)14-8-5-6-10-16(14)23(26)27/h5-6,8,10,19,22H,3-4,7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGNQXXAJIWPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and butylamine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in the Ester Group
The butyl ester at position 3 distinguishes this compound from analogues with shorter or alternative ester chains (Table 1). For example:
- 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate introduces a phenoxyethyl ester and additional methyl groups, enhancing steric bulk and possibly receptor selectivity .
Table 1: Ester Group Variations in Analogues
Positional and Functional Group Modifications on the Aromatic Ring
The 2-nitrophenyl group at position 4 is critical for electronic and steric interactions. Analogues with alternative substituents demonstrate varied bioactivities:
- Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate replaces the nitrophenyl group with a pyridinyl moiety, introducing hydrogen-bonding capabilities and basicity .
Core Structure Modifications
The hexahydroquinoline core’s saturation and substitution patterns influence conformational stability:
- Methyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate substitutes the nitro group with trifluoromethyl, enhancing hydrophobicity and metabolic stability .
Biological Activity
Butyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicine.
Chemical Structure and Synthesis
The compound belongs to the class of 4-arylpolyhydroquinoline derivatives , which are known for their wide spectrum of biological activities. The synthesis of this compound typically involves the reaction of 3,5-cyclohexanedione with 3-nitro-4-hydroxybenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions. The resulting product is then purified through filtration and washing processes .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of quinoline derivatives. For instance:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar to its antibacterial properties, this compound has also demonstrated efficacy against fungal pathogens.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through various pathways including the inhibition of sirtuins and modulation of NF-kB signaling .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to increased apoptosis.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Data Summary
| Biological Activity | Method Used | Result |
|---|---|---|
| Antibacterial | MIC Assay | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Zone of Inhibition | Significant inhibition observed |
| Anticancer | Cell Viability Assay | Reduced viability in breast cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
